molecular formula C15H16FNO B8159862 3'-Fluoro-3-isopropoxy-[1,1'-biphenyl]-4-amine

3'-Fluoro-3-isopropoxy-[1,1'-biphenyl]-4-amine

Cat. No.: B8159862
M. Wt: 245.29 g/mol
InChI Key: KXCJMRRBISKQFK-UHFFFAOYSA-N
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Description

3’-Fluoro-3-isopropoxy-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom at the 3’ position, an isopropoxy group at the 3 position, and an amine group at the 4 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-3-isopropoxy-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods: In an industrial setting, the production of 3’-Fluoro-3-isopropoxy-[1,1’-biphenyl]-4-amine may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3’-Fluoro-3-isopropoxy-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitro derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

3’-Fluoro-3-isopropoxy-[1,1’-biphenyl]-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Fluoro-3-isopropoxy-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The fluorine atom and isopropoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The amine group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

  • 3’-Fluoro-4-methoxy-[1,1’-biphenyl]-4-amine
  • 3’-Fluoro-3-methoxy-[1,1’-biphenyl]-4-amine
  • 3’-Fluoro-3-ethoxy-[1,1’-biphenyl]-4-amine

Comparison: Compared to these similar compounds, 3’-Fluoro-3-isopropoxy-[1,1’-biphenyl]-4-amine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The fluorine atom at the 3’ position also contributes to its distinct properties, such as increased stability and specific interactions with molecular targets .

Properties

IUPAC Name

4-(3-fluorophenyl)-2-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO/c1-10(2)18-15-9-12(6-7-14(15)17)11-4-3-5-13(16)8-11/h3-10H,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCJMRRBISKQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C2=CC(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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